![molecular formula C20H18N2O4S B11016347 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11016347.png)
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core and a thiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, followed by the introduction of the thiazole moiety. Key steps include:
Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene ring.
Introduction of the Thiazole Moiety: The thiazole ring is introduced through a condensation reaction with suitable thiazole precursors.
Final Assembly: The final step involves the coupling of the furochromene and thiazole intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide has been explored for various scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Research has focused on its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: Its chemical stability and reactivity make it a candidate for use in industrial processes and materials science.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl: This compound shares a similar furochromene core but differs in the substituents attached to the ring.
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide is unique due to its combination of a furochromene core and a thiazole moiety
Biological Activity
The compound 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide represents a novel class of biologically active molecules that combine features of chromene and thiazole derivatives. These types of compounds have garnered attention due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of a chromene moiety fused with a thiazole ring, which is critical for its biological activity.
Biological Activity Overview
Research has indicated that derivatives of chromenes exhibit a wide range of biological activities. The specific compound has been studied for its potential effects in various biological contexts:
- Anticancer Activity : Chromene derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, certain studies have demonstrated that related compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of the cell cycle .
- Antimicrobial Properties : The thiazole component is known for its antimicrobial activity. Compounds containing thiazole rings have been effective against a range of bacterial and fungal pathogens .
- Anti-inflammatory Effects : Some studies suggest that chromene derivatives can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Studies
In a recent study evaluating the anticancer potential of related chromene compounds, it was found that these molecules significantly inhibited the growth of HT-29 colon cancer cells and exhibited moderate activity against K562 leukemia cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Studies
Another investigation explored the antimicrobial efficacy of thiazole-containing compounds. Results indicated that these derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
Case Studies
Properties
Molecular Formula |
C20H18N2O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H18N2O4S/c1-9-8-25-16-7-17-14(5-13(9)16)10(2)15(19(24)26-17)6-18(23)22-20-21-11(3)12(4)27-20/h5,7-8H,6H2,1-4H3,(H,21,22,23) |
InChI Key |
CNBZDLVTNLGMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NC(=C(S4)C)C)C |
Origin of Product |
United States |
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